molecular formula C28H29N3O2S B2562355 N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 862826-45-7

N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2562355
CAS No.: 862826-45-7
M. Wt: 471.62
InChI Key: AACFCMGUFRFNDJ-UHFFFAOYSA-N
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Description

N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex synthetic compound featuring a molecular framework that incorporates multiple pharmacologically relevant motifs, including benzamide, indole, and mesitylamino functionalities. This molecular architecture shares structural characteristics with compounds investigated for various bioactivities, particularly in neurological research contexts where similar benzamide derivatives have demonstrated anticonvulsant properties in experimental models . The compound's design combines a benzamide moiety linked through an ethyl chain to an indole core, further functionalized with a thioether bridge connecting to a mesitylamino-based acetamide unit. This sophisticated arrangement suggests potential application as a valuable chemical tool for investigating neurological targets or exploring structure-activity relationships in medicinal chemistry programs. The presence of the mesityl (2,4,6-trimethylphenyl) group enhances steric protection around the amide bond, potentially increasing metabolic stability in biological assays. Researchers may employ this compound as a precursor or intermediate in the synthesis of more complex molecules targeting various biological pathways. The structural complexity and specific functional group arrangement make it particularly suitable for pharmacological profiling, mechanism of action studies, and as a reference standard in analytical method development. This product is strictly for research purposes in laboratory settings only.

Properties

IUPAC Name

N-[2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2S/c1-19-15-20(2)27(21(3)16-19)30-26(32)18-34-25-17-31(24-12-8-7-11-23(24)25)14-13-29-28(33)22-9-5-4-6-10-22/h4-12,15-17H,13-14,18H2,1-3H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACFCMGUFRFNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Thioether Group: The thioether group can be introduced by reacting the indole derivative with a suitable thiol compound in the presence of a base.

    Attachment of the Mesitylamino Group: The mesitylamino group can be attached through an amide coupling reaction using mesitylamine and an appropriate carboxylic acid derivative.

    Final Coupling with Benzamide: The final step involves the coupling of the intermediate compound with benzoyl chloride to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to.

    Pathways Involved: Signaling pathways and metabolic processes affected by the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Bioactivity Reference
N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide (Target Compound) Benzamide-Indole-Thioether Mesitylamino, thioether Not explicitly reported N/A
N-(2-(tert-butylamino)-2-oxoethyl)-N-(2-phenyl-2-(1-(pyrrolidine-1-carbonyl)-1H-indol-2-yl)ethyl)benzamide (7a) Benzamide-Indole Pyrrolidine-carbonyl, tert-butylamino Anticancer (in vitro)
2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide Benzamide-Isoxazole-Thioether Isoxazole, pyrimidinylamino Anticancer, antiviral
Nitazoxanide (2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide) Benzamide-Thiazole Nitrothiazole, acetolyloxy Antiparasitic, antiviral
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide Indole-Oxadiazole-Thioether Oxadiazole, thiazole Anticancer (in silico/in vitro)

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Key Functional Groups
Target Compound ~550 ~4.2 Low (lipophilic) Mesitylamino, thioether
Nitazoxanide 307.28 2.8 Moderate Nitrothiazole, ester
7a ~600 ~3.9 Low Pyrrolidine-carbonyl
Benzimidazole W1 ~450 ~3.5 Moderate Dinitrophenyl, thioacetate
  • Lipophilicity: The Target Compound’s mesitylamino group increases LogP, favoring blood-brain barrier penetration but reducing aqueous solubility.
  • Metabolic Stability: Bulky mesitylamino may slow cytochrome P450-mediated degradation compared to smaller substituents (e.g., tert-butyl in 7a) .

Biological Activity

N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cellular protection and growth stimulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes an indole moiety, a mesitylamino group, and a benzamide framework. The synthesis of similar compounds often employs methods such as N-alkylation and microwave-assisted techniques, which have been shown to improve yield and purity compared to conventional methods .

1. Cellular Protection Against Stress

Research indicates that derivatives of the 2-oxoethyl-benzamide scaffold exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. For instance, analogs similar to this compound have demonstrated significant β-cell protective activity, with some showing an EC50 value as low as 0.1 μM . This suggests that the compound may be effective in mitigating cell death associated with diabetic conditions.

2. Growth-Stimulating Properties

In agricultural applications, compounds related to this structure have been tested for their growth-stimulating activity on various plant species. For example, one study found that a related ionic compound significantly improved germination rates in sweet sorghum seeds, achieving up to 100% germination energy at lower concentrations . This indicates potential utility in agricultural biotechnology.

Case Study: Pancreatic β-cell Protection

A study focused on the protective effects of benzamide analogs against ER stress-induced apoptosis in INS-1 rat β-cells. The experimental setup involved treating cells with tunicamycin (Tm), an ER stress inducer, alongside varying concentrations of the compound. Results indicated that the compound significantly enhanced cell viability compared to controls, demonstrating its potential as a therapeutic agent for diabetes management.

CompoundMax Activity (%)EC50 (μM)
WO5m1000.1 ± 0.01
Analog A976 ± 1
Analog B4518 ± 4

This table summarizes the efficacy of different compounds in protecting β-cells from Tm-induced stress .

Case Study: Agricultural Applications

Another study evaluated the growth-stimulating effects of synthesized compounds on sweet sorghum seeds. The results showed a marked increase in germination energy:

Treatment ConcentrationGermination Energy (%)
Control55
10^-2 M95
10^-3 M100

These findings suggest that lower concentrations of certain derivatives can be more effective than higher concentrations or controls .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its ability to modulate cellular stress pathways plays a crucial role in its protective effects on β-cells and its growth-stimulating properties in plants.

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